Cas no 2229501-88-4 (3-(3-hydroxybutyl)benzene-1,2-diol)

3-(3-hydroxybutyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-(3-hydroxybutyl)benzene-1,2-diol
- 2229501-88-4
- EN300-1764626
-
- インチ: 1S/C10H14O3/c1-7(11)5-6-8-3-2-4-9(12)10(8)13/h2-4,7,11-13H,5-6H2,1H3
- InChIKey: MSPMSAQIVDAZEC-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1C=CC=C(C=1O)O
計算された属性
- せいみつぶんしりょう: 182.094294304g/mol
- どういたいしつりょう: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 60.7Ų
3-(3-hydroxybutyl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764626-1.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 1g |
$1086.0 | 2023-05-23 | ||
Enamine | EN300-1764626-10g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1764626-0.25g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1764626-2.5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1764626-5.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 5g |
$3147.0 | 2023-05-23 | ||
Enamine | EN300-1764626-0.05g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1764626-5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 5g |
$3147.0 | 2023-09-20 | ||
Enamine | EN300-1764626-0.1g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1764626-0.5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1764626-10.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 10g |
$4667.0 | 2023-05-23 |
3-(3-hydroxybutyl)benzene-1,2-diol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-(3-hydroxybutyl)benzene-1,2-diolに関する追加情報
Introduction to 3-(3-hydroxybutyl)benzene-1,2-diol (CAS No: 2229501-88-4)
3-(3-hydroxybutyl)benzene-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No) 2229501-88-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions and an aliphatic chain terminated by a hydroxyl group at the 3-position, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of multiple hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
The structural motif of 3-(3-hydroxybutyl)benzene-1,2-diol is particularly noteworthy due to its ability to engage in hydrogen bonding interactions, which are critical for the design of molecular recognition systems. The benzene core provides a planar aromatic system that can participate in π-stacking interactions, while the hydroxyl groups offer opportunities for further functionalization and derivatization. These features make the compound a promising candidate for applications in supramolecular chemistry, where the precise arrangement of molecules is essential for achieving desired functionalities.
In recent years, there has been growing interest in the development of novel polyphenolic compounds due to their reported biological activities. 3-(3-hydroxybutyl)benzene-1,2-diol fits into this category, as it combines the structural elements of resorcinol (a dihydroxybenzene) with an aliphatic side chain. This combination not only enhances solubility but also introduces additional reactivity sites that can be exploited in medicinal chemistry. For instance, the hydroxyl groups can be readily modified through esterification, etherification, or oxidation reactions, leading to a diverse array of derivatives with tailored properties.
One of the most compelling aspects of 3-(3-hydroxybutyl)benzene-1,2-diol is its potential as a precursor in the synthesis of pharmacologically active agents. The benzene ring and its substituents can serve as pharmacophores, interacting with biological targets such as enzymes or receptors. Additionally, the hydroxyl groups provide handles for further chemical manipulation, allowing chemists to fine-tune the physicochemical properties of their derivatives. This flexibility has made 3-(3-hydroxybutyl)benzene-1,2-diol a subject of interest in academic and industrial research labs alike.
Recent studies have begun to explore the biological profile of 3-(3-hydroxybutyl)benzene-1,2-diol and its derivatives. Initial investigations suggest that this compound may exhibit antioxidant properties due to the presence of multiple hydroxyl groups, which are known to participate in scavenging reactive oxygen species. Furthermore, its structural similarity to established bioactive molecules has prompted researchers to investigate its potential role in modulating cellular pathways relevant to inflammation and oxidative stress. These preliminary findings underscore the importance of 3-(3-hydroxybutyl)benzene-1,2-diol as a scaffold for further biochemical exploration.
The synthesis of 3-(3-hydroxybutyl)benzene-1,2-diol presents an interesting challenge from a synthetic chemistry perspective. One possible route involves the reaction of 1,2-dibromobenzene with 3-bromopropene followed by reduction and subsequent hydroxylation steps. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to construct the benzene ring with precise regioselectivity. The choice of synthetic pathway often depends on factors such as yield optimization, cost-effectiveness, and scalability. Regardless of the method employed, achieving high purity is crucial for downstream applications.
In industrial settings, the production of 3-(3-hydroxybutyl)benzene-1,2-diol may require specialized equipment and controlled conditions to ensure reproducibility and safety. Given its reactive functional groups, handling this compound necessitates adherence to good laboratory practices (GLP) and appropriate safety protocols. The compound's potential applications in drug development also highlight its importance as an intermediate in large-scale chemical processes where consistency and purity are paramount.
The future prospects for 3-(3-hydroxybutyl)benzene-1,2-diol are bright given its structural versatility and potential biological activity. As research continues to uncover new synthetic methodologies and biological functions, this compound is likely to play an increasingly significant role in pharmaceutical innovation. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic applications. In summary, 3-(3-hydroxybutyl)benzene-1, 2-diol (CAS No: 2229501-88-4) represents a promising candidate for further exploration in both academic research and industrial development.
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